3-ニトロ-o-ベンジル-L-チロシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrotyrosine derivatives, including 3-nitro-o-benzyl-l-tyrosine, involves the nitration of tyrosine or its derivatives. Specific synthetic pathways can vary, but they generally involve the protection of the carboxyl and amino groups of tyrosine, followed by the nitration of the aromatic ring and subsequent modification steps as needed for the target compound. For example, Huang Suo-yi (2005) detailed a method for synthesizing L-3-F-tyrosine, which shares some synthetic principles with 3-nitro-o-benzyl-l-tyrosine, including protection steps and aromatic ring modification (Huang Suo-yi, 2005).

Molecular Structure Analysis

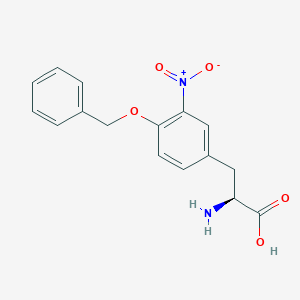

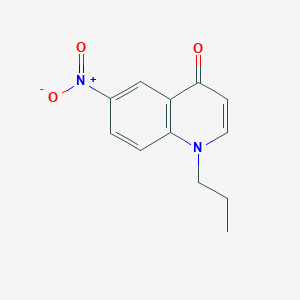

The molecular structure of 3-nitro-o-benzyl-l-tyrosine is characterized by the presence of a nitro group attached to the benzyl side chain of the tyrosine molecule. This modification impacts the molecule's electronic properties, such as redox potential and pKa, altering its chemical behavior and reactivity. Radi (2013) discussed how nitration modifies key properties of tyrosine, affecting its structure and function at the molecular level (Radi, 2013).

Chemical Reactions and Properties

3-Nitro-o-benzyl-l-tyrosine participates in various chemical reactions characteristic of nitrotyrosine compounds. Its nitro group can undergo reduction to amino groups, and the molecule can engage in reactions typical of aromatic nitro compounds. Nascimento et al. (2019) provided insights into the redox behavior of ortho-tyrosine and 3-nitro-tyrosine, which are relevant for understanding the chemical properties of 3-nitro-o-benzyl-l-tyrosine (Nascimento et al., 2019).

科学的研究の応用

- アルツハイマー病とパーキンソン病: 3-ニトロ-L-チロシンは、酸化ストレスによって生じる典型的な産物です。 アルツハイマー病やパーキンソン病などの病気の研究に関連する神経変性過程におけるタンパク質挙動に影響を与える可能性があります .

酸化ストレスマーカーとタンパク質修飾

神経変性疾患研究

一酸化窒素(NO)と有糸分裂微小管の調節

乳がんとVEGF-C発現

免疫細胞化学とタンパク質の局在

ニトロチロシン定量のためのウェスタンブロット分析

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact, rinse immediately with plenty of water and get medical attention .

将来の方向性

The role of tyrosine nitration in cancer biology is an area that has not previously been considered in detail . Unexpectedly, it has been found that 879 of the 1971 known sites of tyrosine nitration are also sites of phosphorylation suggesting an extensive role for nitration in cell signaling . This offers several forward-looking opportunities for future research and new perspectives for understanding the role of tyrosine nitration in cancer biology .

作用機序

Target of Action

The primary target of 3-Nitro-o-benzyl-l-tyrosine is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the body, which is essential for many biological processes.

Mode of Action

3-Nitro-o-benzyl-l-tyrosine is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . This reaction leads to the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine .

Biochemical Pathways

The nitration of tyrosine residues can lead to significant changes in the biochemical pathways of the body. For instance, it has been found that tyrosine nitration can alter the pathways of α-synuclein oligomerization, a process associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s . Site-specific nitration at either tyrosine 39 or 125 can influence α-synuclein structure and lead to amorphous aggregates .

Pharmacokinetics

The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue

Result of Action

The nitration of tyrosine residues can have profound effects on protein behavior. For example, it can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It can also inhibit interactions between α-synuclein and membranes .

Action Environment

The action of 3-Nitro-o-benzyl-l-tyrosine is influenced by various environmental factors. For instance, oxidative stress in living cells can lead to the generation of reactive oxygen and nitrogen species, which can cause direct nitration of tyrosine . Therefore, conditions that increase oxidative stress, such as inflammation or exposure to toxins, could potentially enhance the action of 3-Nitro-o-benzyl-l-tyrosine.

生化学分析

Biochemical Properties

3-Nitro-o-benzyl-l-tyrosine can interact with various biomolecules, including enzymes and proteins. It is known to affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . The nitration of tyrosine residues can alter the pathways of protein oligomerization, influencing the structure and leading to the formation of aggregates .

Cellular Effects

The effects of 3-Nitro-o-benzyl-l-tyrosine on cells are significant. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with alterations in signaling pathways and impaired function, potentially leading to toxicity .

Molecular Mechanism

At the molecular level, 3-Nitro-o-benzyl-l-tyrosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The nitration of tyrosine residues can lead to modifications of biomolecules, potentially causing alterations in signaling pathways and impaired function .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Nitro-o-benzyl-l-tyrosine can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been suggested that the nitration in peptides has a limited effect on the secondary structure, but may trigger their aggregation .

Metabolic Pathways

3-Nitro-o-benzyl-l-tyrosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it is known that reactive nitrogen species can cause direct nitration of tyrosine, leading to the formation of 3-Nitro-o-benzyl-l-tyrosine .

特性

IUPAC Name |

(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZDPZGZUXTGB-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)